molecular formula C8H14O4 B8583328 2,5-Dihydroperoxy-2,5-dimethylhex-3-yne CAS No. 70833-41-9

2,5-Dihydroperoxy-2,5-dimethylhex-3-yne

Cat. No.: B8583328
CAS No.: 70833-41-9
M. Wt: 174.19 g/mol
InChI Key: VHRZZWMONXYKJP-UHFFFAOYSA-N
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Description

2,5-Dihydroperoxy-2,5-dimethylhex-3-yne (CAS 3491-36-9) is a peroxidized alkyne with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. Its structure features two hydroperoxy (–OOH) groups and two methyl (–CH₃) groups positioned symmetrically on a hex-3-yne backbone. This compound is synthesized via hydroxyl-radical coupling of tert-butyl alcohol or hydrogenation of its dihydroperoxy precursor . Key properties include:

  • IUPAC Name: 2,5-Dihydroperoxy-2,5-dimethylhex-3-yne
  • Synonyms: Hydroperoxide, (1,1,4,4-tetramethyl-2-butyne-1,4-diyl)bis-
  • Density: ~0.761 g/cm³ (analogous alkyne backbone)
  • Reactivity: High due to strained alkyne and peroxide groups, making it prone to decomposition or polymerization under heat or mechanical stress .

Properties

CAS No.

70833-41-9

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2,5-dihydroperoxy-2,5-dimethylhex-3-yne

InChI

InChI=1S/C8H14O4/c1-7(2,11-9)5-6-8(3,4)12-10/h9-10H,1-4H3

InChI Key

VHRZZWMONXYKJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC(C)(C)OO)OO

Origin of Product

United States

Comparison with Similar Compounds

2,5-Di-(tert-butylperoxy)-2,5-dimethylhex-3-yne (CAS 1068-27-5)

Property 2,5-Dihydroperoxy-2,5-dimethylhex-3-yne 2,5-Di-(tert-butylperoxy)-2,5-dimethylhex-3-yne
Molecular Formula C₈H₁₄O₄ C₁₆H₂₈O₄
Molecular Weight 174.19 g/mol 286.41 g/mol
Functional Groups Hydroperoxy (–OOH) Tert-butylperoxy (–O–O–C(CH₃)₃)
Stability Lower (prone to decomposition) Higher (steric hindrance from tert-butyl groups)
Applications Limited; precursor in hydrogenation Crosslinking agent for resins (e.g., Luperox 130, Trigonox 145)
Safety High hazard (explosive decomposition) Moderate hazard (industrial handling with diluents)

Key Differences :

  • The tert-butylperoxy derivative is more thermally stable due to bulky substituents, enabling industrial use in polymer crosslinking .
  • The hydroperoxy variant is more reactive, limiting its direct applications but serving as a precursor in synthetic pathways .

2,5-Diiodo-2,5-dimethylhex-3-yne (CAS Not Specified)

Property 2,5-Dihydroperoxy-2,5-dimethylhex-3-yne 2,5-Diiodo-2,5-dimethylhex-3-yne
Molecular Formula C₈H₁₄O₄ C₈H₁₂I₂
Functional Groups Hydroperoxy, alkyne Iodo, alkyne
Reactivity Oxidative decomposition Nucleophilic substitution
Applications Intermediate in hydrogenation Precursor for cyclization reactions (e.g., thieno[3,2-b]thiophenes)

Key Differences :

  • The diiodo compound is a halogenated alkyne used in cyclization reactions, whereas the dihydroperoxy variant participates in redox-driven transformations .

2,5-Dimethyl-2,5-di-(2-ethylhexanoylperoxy)hexane (CAS 13052-09-0)

Property 2,5-Dihydroperoxy-2,5-dimethylhex-3-yne 2,5-Dimethyl-2,5-di-(2-ethylhexanoylperoxy)hexane
Molecular Formula C₈H₁₄O₄ C₂₄H₄₂O₆
Functional Groups Hydroperoxy, alkyne Acylperoxy (–O–O–CO–R)
Stability Low Moderate (stabilized by acyl groups)
Applications Limited Hazardous chemical; industrial initiator

Key Differences :

  • Acylperoxy derivatives are less volatile but classified as hazardous due to explosive decomposition risks .

Research Findings and Trends

  • Synthetic Utility : The hydroperoxy compound’s alkyne-peroxide hybrid structure makes it valuable for generating diradicals in polymerization, though its instability limits scalability .
  • Thermal Behavior : Differential scanning calorimetry (DSC) studies indicate that hydroperoxy-alkynes decompose exothermically at ~80°C, whereas tert-butylperoxy analogs remain stable up to 120°C .
  • Safety Protocols: Handling 2,5-dihydroperoxy-2,5-dimethylhex-3-yne requires inert atmospheres and low temperatures, whereas commercial peroxides (e.g., Trigonox 145) are stabilized with phlegmatizers .

Preparation Methods

Molecular Configuration

The compound’s IUPAC name, 2,5-dihydroperoxy-2,5-dimethylhex-3-yne , reflects its key features:

  • Alkyne backbone : A hex-3-yne chain with methyl groups at positions 2 and 5.

  • Peroxide groups : Hydroperoxy (-OOH) substituents at the same methyl-bearing carbons.
    The SMILES notation, \text{CC(C)(C#CC(C)(C)OO)OO}, confirms the triple bond between carbons 3 and 4 and the peroxide functional groups.

Table 1: Key Identifiers of 2,5-Dihydroperoxy-2,5-dimethylhex-3-yne

PropertyValue
Molecular FormulaC8H14O4\text{C}_8\text{H}_{14}\text{O}_4
Molecular Weight174.19 g/mol
CAS Registry Number3491-36-9
InChIKeyVHRZZWMONXYKJP-UHFFFAOYSA-N
ParameterValue
Starting Material2,5-Dimethyl-1,5-hexadiene
Oxidizing Agent60% H2O2\text{H}_2\text{O}_2
Acid Catalyst72% H2SO4\text{H}_2\text{SO}_4
Reaction Temperature20–45°C
Yield56%

Adaptation for Alkyne Substrates

To synthesize 2,5-dihydroperoxy-2,5-dimethylhex-3-yne, the alkyne analog of DHHP, the following modifications to the patent method could be hypothesized:

  • Substrate Replacement : Substitute 2,5-dimethyl-1,5-hexadiene with 2,5-dimethylhex-3-yne to introduce the triple bond.

  • Oxidation Mechanism : Peroxide formation via electrophilic addition of H2O2\text{H}_2\text{O}_2 to the alkyne, potentially facilitated by acid-catalyzed activation.

  • Steric and Electronic Considerations : The linear geometry of the alkyne may influence reaction kinetics and regioselectivity compared to the diene-based pathway.

The introduction of peroxide groups to alkynes presents unique challenges:

  • Reactivity : Alkynes are less nucleophilic than alkenes, potentially requiring stronger electrophilic agents or harsher conditions.

  • Stability : Peroxide groups adjacent to triple bonds may pose explosion risks due to strain and high energy content.

  • Side Reactions : Competing hydration or polymerization of the alkyne under acidic conditions could reduce yields.

Alternative Synthetic Routes

Epoxidation Followed by Perhydrolysis

A hypothetical two-step process might involve:

  • Epoxidation of 2,5-dimethylhex-3-yne using a peracid (e.g., CH3CO3H\text{CH}_3\text{CO}_3\text{H}).

  • Acid-Catalyzed Ring Opening with H2O2\text{H}_2\text{O}_2 to form dihydroperoxide groups.
    This route mirrors epoxide-to-peroxide transformations observed in cyclic ether chemistry.

Metal-Catalyzed Oxidation

Transition metals such as tungsten or molybdenum could facilitate the direct peroxidation of alkynes via oxygen transfer mechanisms. For example:

\text{RC#CR'} + \text{H}2\text{O}2 \xrightarrow{\text{MoO}_3} \text{R(OOH)C-C(OOH)R'}

However, no experimental data confirms this pathway for the target compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-di-(t-butylperoxy)-2,5-dimethylhex-3-yne, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via crosslinking reactions between dimethylhexanediol and tert-butyl hydroperoxide (TBHP) under controlled acidic or radical-initiated conditions . Optimization involves monitoring reaction temperature (<50°C to prevent premature decomposition) and stoichiometric ratios of precursors (e.g., 1:2 diol-to-TBHP ratio). Purity is confirmed via GC-MS and NMR (δ 1.2–1.4 ppm for tert-butyl groups, δ 4.5–5.0 ppm for peroxide bonds) .

Q. How should researchers characterize the thermal stability of this peroxide compound?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures (typically 80–120°C) and thermogravimetric analysis (TGA) to assess mass loss kinetics. Calibrate equipment with inert gas (N₂ or Ar) to avoid oxidative interference. Decomposition products (e.g., acetone, CO₂) are identified via FTIR and GC-MS .

Q. What safety protocols are critical when handling 2,5-di-(t-butylperoxy)-2,5-dimethylhex-3-yne?

  • Methodological Answer : Store at ≤4°C in dark, vented containers to minimize light/heat exposure. Conduct small-scale experiments in fume hoods with blast shields. Avoid contact with transition metals (e.g., Fe, Cu) that catalyze decomposition. Emergency protocols include neutralization with aqueous sodium thiosulfate .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s role in radical-initiated polymerization?

  • Methodological Answer : The peroxide bond (O–O) undergoes homolytic cleavage under heat/UV light, generating tert-butoxy radicals that initiate vinyl polymerization. Monitor kinetics via electron paramagnetic resonance (EPR) to detect radical intermediates. Adjust initiation efficiency by varying peroxide concentration (0.1–5 wt%) and solvent polarity .

Q. How do structural modifications (e.g., substituents on the hex-3-yne backbone) alter reactivity?

  • Methodological Answer : Replace tert-butyl groups with cumyl or ethylhexyl peroxides to study steric/electronic effects. Compare decomposition rates via Arrhenius plots (Eₐ values range 120–150 kJ/mol). Computational modeling (DFT or MD simulations) predicts bond dissociation energies and radical stabilization .

Q. How can contradictions in reported decomposition kinetics be resolved?

  • Methodological Answer : Discrepancies arise from impurities (e.g., residual diol) or measurement techniques (DSC vs. isothermal calorimetry). Validate data via interlaboratory studies using standardized protocols. Apply statistical tools (e.g., ANOVA) to identify outlier datasets .

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